molecular formula C7H9NO2 B8491943 5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one

5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one

Cat. No. B8491943
M. Wt: 139.15 g/mol
InChI Key: CBULWJGDKVZSSR-UHFFFAOYSA-N
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Patent
US06541481B2

Procedure details

A mixture of 4,4-Dimethyl-5-trimethylsilylethynyl-2-oxazolidinone (15.0 mmol) and K2CO3 (4.1 g, 30.0 mmol) in methanol (30.0 mL) was stirred at room temperature for 30 min. The solid was filtered off and washed with ether. The filtrate was concentrated, dissolved in ether (100 mL), washed with water (50 mL) and brine (50 mL), and dried over sodium sulfate. Solvent removal afforded 1.10 g (53%) of 4,4-Dimethyl-5-ethynyl-2-oxazolidinone as a yellow oil: 1H NMR (CDCl3) δ 1.37 (s, 3H), 1.39 (s, 3H), 2.68 (s, 1H), 4.82 (s, 1 H), 6.00 (br s, 1H).
Name
4,4-Dimethyl-5-trimethylsilylethynyl-2-oxazolidinone
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH:6]([C:7]#[C:8][Si](C)(C)C)[O:5][C:4](=[O:13])[NH:3]1.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:1][C:2]1([CH3:14])[CH:6]([C:7]#[CH:8])[O:5][C:4](=[O:13])[NH:3]1 |f:1.2.3|

Inputs

Step One
Name
4,4-Dimethyl-5-trimethylsilylethynyl-2-oxazolidinone
Quantity
15 mmol
Type
reactant
Smiles
CC1(NC(OC1C#C[Si](C)(C)C)=O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (100 mL)
WASH
Type
WASH
Details
washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(NC(OC1C#C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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